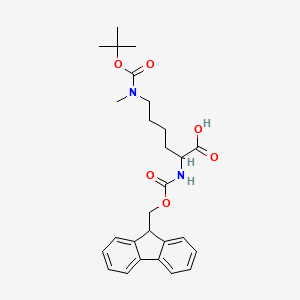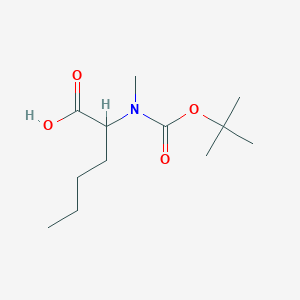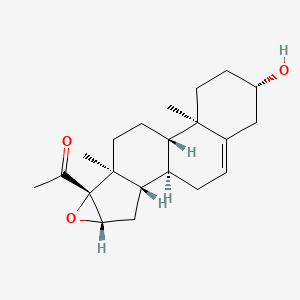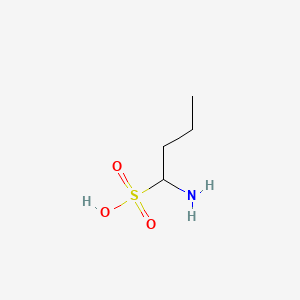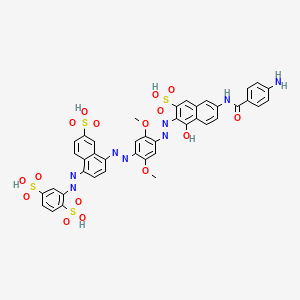
1,6-Dichloro-4-iodo-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dichloro-4-iodo-2,7-naphthyridine is an organic compound characterized by the presence of nitrogen atoms in its heterocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichloro-4-iodo-2,7-naphthyridine typically involves a series of organic reactions. One common method includes the halogenation of 2,7-naphthyridine derivatives. For instance, the reaction of 2,7-naphthyridine with chlorine and iodine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves scaling up laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dichloro-4-iodo-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid are common.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or iodine atoms .
Aplicaciones Científicas De Investigación
1,6-Dichloro-4-iodo-2,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,6-Dichloro-4-iodo-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Dichloro-2,7-naphthyridine: Similar structure but lacks the iodine atom.
1-Chloro-4-iodo-2,7-naphthyridine: Similar but with only one chlorine atom.
Uniqueness
1,6-Dichloro-4-iodo-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H3Cl2IN2 |
|---|---|
Peso molecular |
324.93 g/mol |
Nombre IUPAC |
1,6-dichloro-4-iodo-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H |
Clave InChI |
ODORLIHZFMLQMA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
